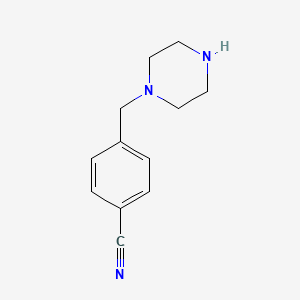

1-(4-Cyanobenzyl)piperazine

Vue d'ensemble

Description

1-(4-Cyanobenzyl)piperazine is an organic compound with the empirical formula C12H15N3 . It has a molecular weight of 201.27 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Cyanobenzyl)piperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The crystal structures of 1,4-bis(4-cyanobenzyl)piperazine and its derivatives have been reported . Compound 1 crystallizes in the triclinic space group, and the asymmetric unit contains one half of the molecule because the central piperazine rings were located across a symmetry center .Chemical Reactions Analysis

Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes are compared and reviewed analytically . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .Physical And Chemical Properties Analysis

1-(4-Cyanobenzyl)piperazine has an empirical formula of C12H15N3 and a molecular weight of 201.27 .Applications De Recherche Scientifique

Coordination Polymers and Structural Analysis

- Coordination Polymers : 1-(4-Cyanobenzyl)piperazine has been used in preparing Ag(I) coordination polymers, exhibiting varied ligand geometries and extended structures influenced by anions and solvent molecules. These coordination polymers display two-dimensional networks, contributing to the field of crystal engineering and materials science (Beeching et al., 2014).

- X-Ray Diffraction Analyses : The compound has been analyzed using X-ray diffraction, which reveals complex systems of hydrogen bonds in its solid-state structures, particularly in derivatives like 1,4-dibenzylpiperazines (Rezler et al., 2014).

Drug Development and Pharmacological Studies

- Prostate Cancer Treatment : It has been a key component in the development of compounds like AZD3514, a small-molecule androgen receptor downregulator for advanced prostate cancer treatment (Bradbury et al., 2013).

- Cancer Cell Cytotoxicity : Studies on 1-(4-Cyanobenzyl)piperazine derivatives have shown significant cytotoxic activity against various cancer cell lines, highlighting its potential in cancer therapy (Yarim et al., 2012).

Material Science and Chemical Synthesis

- Synthesis of Novel Compounds : The compound is instrumental in synthesizing new materials, like 1,4-disubstituted 1,2,3-triazole derivatives, with potential as antimicrobial agents (Jadhav et al., 2017).

- Spectroscopic Analysis : Its analysis through spectroscopic methods like FT-IR, FT-Raman, UV, and NMR has provided insights into its molecular structure and potential applications in molecular docking studies (Subashini & Periandy, 2017).

Medical Chemistry and Bioactivity

- Bioactivity Studies : New phenolic Mannich bases with piperazines, including derivatives of 1-(4-Cyanobenzyl)piperazine, have been synthesized and evaluated for cytotoxic, anticancer, and enzyme inhibitory effects (Gul et al., 2019).

Pharmacokinetics and Radioligand Development

- Pharmacokinetic Studies : Research has been conducted on the pharmacokinetics and metabolism of related compounds in animals, providing valuable data for drug development and safety profiling (Singh et al., 2001).

- Radioligand Imaging : Piperazine compounds, including 1-(4-Cyanobenzyl)piperazine, have been explored for potential use in positron emission tomography radiotracers, enhancing neuroimaging techniques (He et al., 2017).

Orientations Futures

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could open up new possibilities for the development of novel piperazine derivatives .

Propriétés

IUPAC Name |

4-(piperazin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOOHOJBILYQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366197 | |

| Record name | 1-(4-Cyanobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyanobenzyl)piperazine | |

CAS RN |

89292-70-6 | |

| Record name | 1-(4-Cyanobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(piperazin-1-yl)methyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

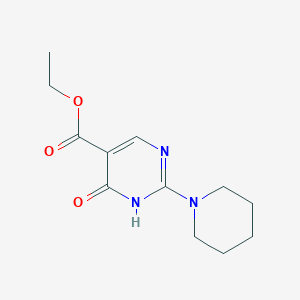

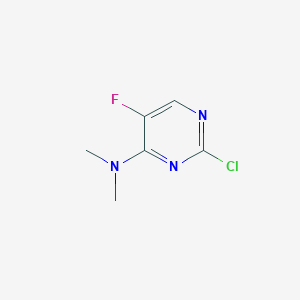

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B1363772.png)

![3-(N-{2-[4-(tert-butyl)phenoxy]acetylamino}carbamoyl)propanoic acid](/img/structure/B1363778.png)

![(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1363804.png)

![2-(4-chlorophenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B1363805.png)

![2-Chloro-4-methoxybenzo[d]thiazole](/img/structure/B1363808.png)